1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core. This core is a fused ring system that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The molecule also has ethoxy and methylphenyl substituents attached to it .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system, which likely contributes to its stability and possibly its reactivity. The presence of multiple aromatic rings (in the quinoline and phenyl groups) may also influence its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the electronic structure of the molecule .Scientific Research Applications
Cytotoxic Activity
- Compounds similar to 1H-pyrazolo[4,3-c]quinoline have been studied for their cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, a similar compound, showed potent cytotoxic activity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. This indicates the potential use of 1H-pyrazolo[4,3-c]quinoline derivatives in cancer therapy (Deady et al., 2003).
Molecular Structures and Aggregation
- Studies on dihydrobenzopyrazoloquinolines, which are structurally related to 1H-pyrazolo[4,3-c]quinoline, reveal how substitution affects the dimensionality of supramolecular aggregation. This understanding can be crucial in designing molecules for specific applications in material science and pharmaceuticals (Portilla et al., 2005).
Photophysical Properties
- The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[4,3-b]quinoline have been extensively studied. These properties are important for developing molecular logic switches and might have applications in optical and electronic devices (Uchacz et al., 2016).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds typically target specific proteins or enzymes in the pathogen’s life cycle, disrupting its ability to survive and reproduce.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, binding to the active site and inhibiting the function of the target protein or enzyme.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and reproduction of the pathogens.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant effects at the molecular and cellular levels, potentially leading to the death of the pathogen.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-5-31-22-12-13-25-23(15-22)27-24(16-28-25)26(20-9-6-17(2)7-10-20)29-30(27)21-11-8-18(3)19(4)14-21/h6-16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFNDRWTMKIDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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